molecular formula C19H12FN3O B2397626 N-(2-fluorophenyl)phenazine-1-carboxamide CAS No. 946384-16-3

N-(2-fluorophenyl)phenazine-1-carboxamide

Cat. No. B2397626
CAS RN: 946384-16-3
M. Wt: 317.323
InChI Key: OYKPYZDRVOPAPI-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)phenazine-1-carboxamide, also known as FP1, is a synthetic compound that belongs to the phenazine family. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and electrochemistry. Phenazine-1-carboxamide (PCN), a phenazine derivative, is strongly antagonistic to fungal phytopathogens .


Synthesis Analysis

The chemical route for phenazines biosynthesis employs toxic chemicals and display low productivities, require harsh reaction conditions, and generate toxic by-products . Phenazine biosynthesis using some natural phenazine-producers represent remarkable advantages of non-toxicity and possibly high yield in environmentally-friendlier settings . A biocontrol bacterium with antagonistic activity towards fungal plant pathogens, designated as strain HT66, was isolated from the rice rhizosphere . The secondary metabolite produced by HT66 strain was purified and identified as PCN through mass spectrometry, and 1 H, 13 C nuclear magnetic resonance spectrum .


Chemical Reactions Analysis

The inactivation of psrA and rpeA increased PCN production by 1.66- and 3.06-fold, respectively, which suggests that psrA and rpeA are PCN biosynthesis repressors . q RT-PCR analysis showed that the expression of phzI, phzR, and phzE was markedly increased in the psrA and rpeA double mutant than in psrA or rpeA mutant .

Scientific Research Applications

Antitumor Potential

N-(2-fluorophenyl)phenazine-1-carboxamide has been investigated for its antitumor activities, particularly focusing on its ability to intercalate with DNA, a property that is critical for antitumor drugs. The synthesis and evaluation of phenazine-1-carboxamides, including derivatives, have shown that these compounds exhibit cytotoxicity against various cancer cell lines. The activity of these compounds depends significantly on the electron-withdrawing power of the substituent groups and the positional effects of these groups on the phenazine ring, with certain derivatives showing activity against diseases like leukemia and lung carcinoma in preclinical models (Rewcastle, Denny, & Baguley, 1987).

Biological Control and Plant Protection

The production and application of phenazine-1-carboxamide derivatives by Pseudomonas species have been extensively studied for their role in biological control and plant protection. Pseudomonas fluorescens strains that produce phenazine-1-carboxylic acid (PCA) and its derivatives, including phenazine-1-carboxamide, have demonstrated a positive relationship between root colonization and the suppression of various soil-borne pathogens, such as Gaeumannomyces graminis var. tritici. This suppression is attributed to the antibiotic properties of phenazine compounds, which contribute to the control of diseases like take-all in wheat (Bull, 1991). Additionally, metabolic engineering strategies have been employed to enhance the biosynthesis of phenazine-1-carboxamide by Pseudomonas chlororaphis, highlighting its potential as a biocontrol agent against fungal phytopathogens and for industrial-scale biosynthesis (Peng et al., 2018).

Fluorescent Chemosensor Applications

N-(2-fluorophenyl)phenazine-1-carboxamide and its related compounds have also been explored for their applications as fluorescent chemosensors. These sensors are designed for the detection of metal ions and other analytes, demonstrating the versatility of phenazine derivatives in environmental monitoring and bio-imaging. For instance, phenoxazine-based fluorescent chemosensors have been developed for the discriminative detection of Cd2+ and CN− ions, showcasing the potential for applications in live cell imaging and environmental analysis (Ravichandiran et al., 2020).

properties

IUPAC Name

N-(2-fluorophenyl)phenazine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12FN3O/c20-13-7-1-2-8-14(13)23-19(24)12-6-5-11-17-18(12)22-16-10-4-3-9-15(16)21-17/h1-11H,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYKPYZDRVOPAPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3C=CC=C(C3=N2)C(=O)NC4=CC=CC=C4F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-fluorophenyl)phenazine-1-carboxamide

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